

A Guide to the Spectroscopic Characterization of 2-Methoxy-4-methylphenol (Creosol)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-4-methylphenol

Cat. No.: B176626

[Get Quote](#)

Preamble: The Imperative for Structural Verification

In the realm of drug development, flavor chemistry, and fine chemical synthesis, the unambiguous identification of molecular structure is the bedrock upon which all subsequent research is built. 2-Methoxy-4-methylphenol, commonly known as Creosol, is a phenolic compound found in wood creosote, vanilla extract, and essential oils, valued for its characteristic smoky aroma and its role as a versatile synthetic intermediate. Its precise isomeric structure dictates its chemical reactivity, biological activity, and organoleptic properties. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for confirming identity, purity, and quality.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of 2-Methoxy-4-methylphenol. We will move beyond mere data presentation to explore the causal logic behind spectral features, offering field-proven insights into data acquisition and interpretation.

A note on isomeric specificity: This guide focuses on the common and well-documented isomer, 2-Methoxy-4-methylphenol (CAS 93-51-6), often referred to as Creosol. While other isomers like **3-Methoxy-4-methylphenol** exist, their experimental spectroscopic data is less prevalent in publicly accessible databases. The principles and workflows detailed herein are directly applicable to the characterization of all such isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map out connectivity and deduce the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number of different types of protons, their relative numbers, and their proximity to one another.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the 2-Methoxy-4-methylphenol sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[1][2]
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
- **Spectrometer Setup:** Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration, and an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the resulting Free Induction Decay (FID) signal by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons.

The ¹H NMR spectrum of 2-Methoxy-4-methylphenol provides a unique fingerprint of its structure.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~6.86 - 6.60	Multiplet (m)	3H	Ar-H	Protons on the aromatic ring. Their specific shifts are influenced by the electron-donating effects of the -OH, -OCH ₃ , and -CH ₃ groups.
~5.51	Broad Singlet (br s)	1H	OH	The phenolic proton. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. [3] [4]
3.83	Singlet (s)	3H	OCH ₃	Protons of the methoxy group. Appears as a sharp singlet as there are no adjacent protons to couple with.
2.27	Singlet (s)	3H	Ar-CH ₃	Protons of the methyl group attached to the ring. Appears as a singlet due to

the absence of
adjacent protons.

Data sourced
from PubChem
for 2-Methoxy-4-
methylphenol in
CDCl₃.^[5]

Carbon-13 (¹³C) NMR Spectroscopy

^{¹³}C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

- Sample Preparation: A more concentrated sample is typically used compared to ^¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent).
- Data Acquisition: The experiment is run using a broadband proton-decoupling pulse sequence. This collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. Due to the low natural abundance of ^{¹³}C, a larger number of scans is required.
- Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.

The proton-decoupled ^{¹³}C NMR spectrum of 2-Methoxy-4-methylphenol shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment	Rationale
146.40	C-OH	The aromatic carbon directly bonded to the highly electronegative oxygen of the hydroxyl group is significantly deshielded, appearing far downfield.
143.42	C-OCH ₃	The carbon bonded to the methoxy group is also strongly deshielded by the oxygen atom.
129.60	C-CH ₃	The carbon bearing the methyl group (ipso-carbon).
121.56	Ar-CH	Aromatic carbon adjacent to the methyl group.
114.29	Ar-CH	Aromatic carbon adjacent to the hydroxyl group.
111.81	Ar-CH	Aromatic carbon situated between the methoxy and hydroxyl groups.
55.81	OCH ₃	The carbon of the methoxy group. It is shielded relative to the aromatic carbons but deshielded compared to a standard alkane due to the attached oxygen.
21.01	Ar-CH ₃	The carbon of the ring-attached methyl group, appearing in the typical aliphatic region.

Data sourced from PubChem
for 2-Methoxy-4-methylphenol

in CDCl_3 .^[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
- **Sample Application:** Place a small amount of the liquid or solid 2-Methoxy-4-methylphenol sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to generate the final spectrum.

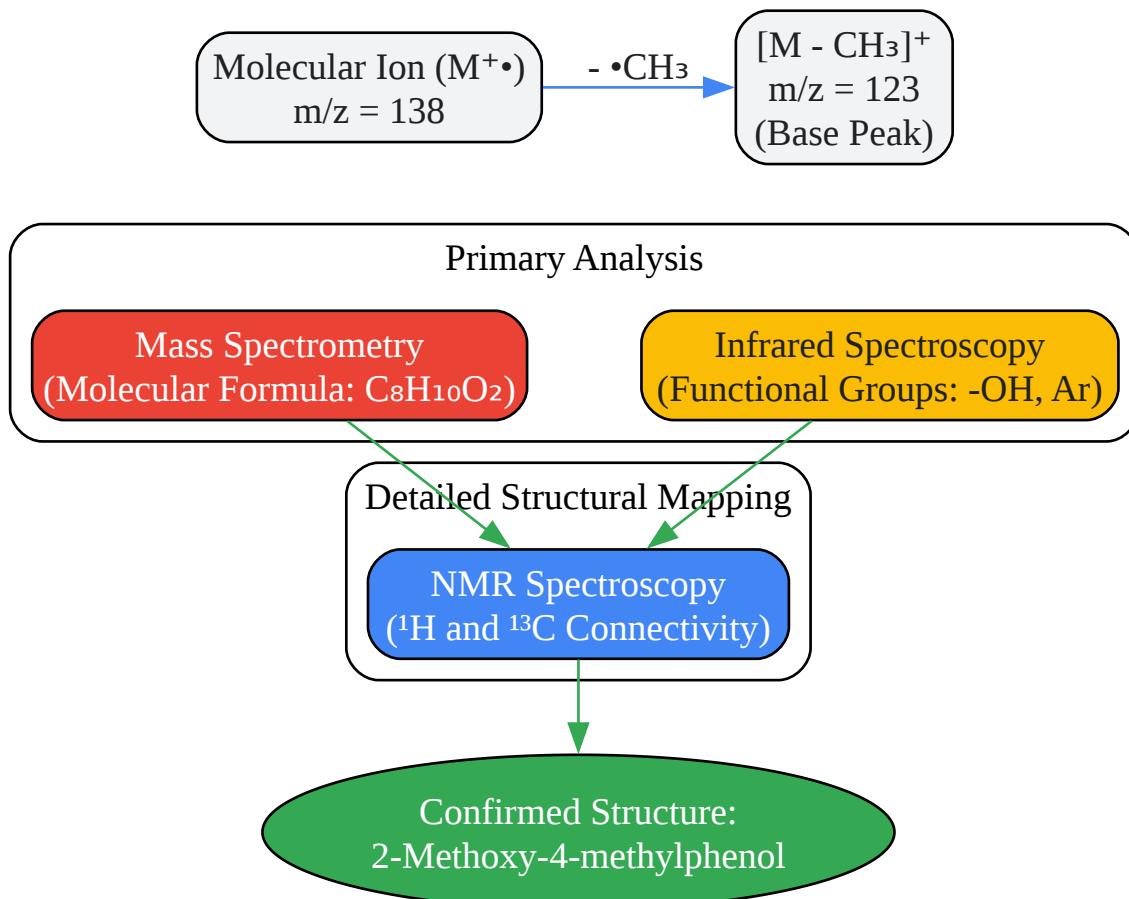
The IR spectrum provides clear evidence for the key functional groups in 2-Methoxy-4-methylphenol.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group Assignment
~3500	Strong, Broad	O-H Stretch	Phenolic -OH group. The broadness is due to hydrogen bonding.
3100-3000	Medium	C-H Stretch	Aromatic C-H
2950-2850	Medium	C-H Stretch	Aliphatic C-H (in -CH ₃ and -OCH ₃)
~1600, ~1500	Medium-Strong	C=C Stretch	Aromatic Ring
~1250	Strong	C-O Stretch	Aryl ether and Phenol C-O bond
Characteristic absorption ranges sourced from general spectroscopic principles. ^[6]			

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization. For a robust molecule like this, Electron Ionization (EI) is a common technique.

- **Sample Introduction:** A dilute solution of the sample is injected into a Gas Chromatograph (GC), which separates the analyte from any impurities and introduces it into the mass spectrometer.
- **Ionization:** In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).
- **Fragmentation:** The molecular ion is energetically unstable and fragments into smaller, more stable charged ions and neutral radicals.


- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the ions, generating a mass spectrum that plots relative intensity versus m/z.

The mass spectrum of 2-Methoxy-4-methylphenol is dominated by the molecular ion and a characteristic loss of a methyl group.

m/z Value	Relative Intensity	Proposed Fragment
138	High	$[\text{C}_8\text{H}_{10}\text{O}_2]^{+\bullet}$ (Molecular Ion, $\text{M}^{+\bullet}$)
123	100% (Base Peak)	$[\text{M} - \text{CH}_3]^+$
95	Moderate	$[\text{M} - \text{CH}_3 - \text{CO}]^+$

Data sourced from the NIST Chemistry WebBook for 2-Methoxy-4-methylphenol (Creosol).^{[5][6]}

The presence of a strong molecular ion peak at m/z 138 confirms the molecular formula $\text{C}_8\text{H}_{10}\text{O}_2$. The most favorable fragmentation is the loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group, leading to the highly stable oxonium ion at m/z 123, which is the base peak.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural confirmation.

Safety and Handling Precautions

As a phenolic compound, 2-Methoxy-4-methylphenol requires careful handling.

- Hazards: Harmful if swallowed, causes skin irritation, and can cause serious eye irritation. [7]* Handling: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [7]* First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek immediate medical attention. [7] Always consult the most current Safety Data Sheet (SDS) before handling any chemical.

References

- Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on ^1H NMR chemical shifts. *Organic & Biomolecular Chemistry* (RSC Publishing).
- Mass Spectrometric Detection of Phenols using the Gibbs Reaction. *Purdue Chemistry*.
- Ultraviolet Absorption Spectra of Substituted Phenols: A Computational Study†. *Journal of Chemical Education*.
- Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. *Hindawi*.
- Mass spectrometric detection of the Gibbs reaction for phenol analysis. *PubMed*.
- ^1H -NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. *National Institutes of Health (NIH)*.
- Phenol OH Proton NMR Question. *Reddit*.
- Ch24: Phenols-Spectroscopic Analysis. *University of Calgary*.
- SAFETY DATA SHEET - 2-methoxy-4-methylphenol. *Sigma-Aldrich*.
- Material Safety Data Sheet - 3-Methoxyphenol, 97%. *Cole-Parmer*.
- Solvent effects in the proton magnetic resonance spectra of phenols. *E-Periodica*.
- (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on ^1H NMR chemical shifts. *ResearchGate*.
- SAFETY DATA SHEET - 3-Methoxyphenol. *Fisher Scientific*.
- 3-Methoxyphenol(150-19-6) ^1H NMR spectrum. *ChemicalBook*.
- Supporting information for ipso-hydroxylation of arylboronic acid. *The Royal Society of Chemistry*.
- ^1H NMR Spectrum (1D, 600 MHz, H_2O , experimental) (HMDB0001858). *Human Metabolome Database*.
- SAFETY DATA SHEET - 2-Methoxy-4-methylphenol. *Fisher Scientific*.
- 2-Methoxy-4-methylphenol(93-51-6) ^{13}C NMR spectrum. *ChemicalBook*.
- Phenol, 4-methoxy-3-methyl-. *NIST Chemistry WebBook*.
- 4-Methoxy-3-methylphenol. *PubChem*, *National Institutes of Health*.
- GPS Safety Summary - 4-methoxy phenol. *Aarti Industries*.
- Electronic Supplementary Information - ^1H and ^{13}C NMR data of the phenols. *The Royal Society of Chemistry*.
- 2-Methoxy-4-Methylphenol. *PubChem*, *National Institutes of Health*.
- **3-Methoxy-4-methylphenol**. *PubChem*, *National Institutes of Health*.
- Creosol. *NIST Chemistry WebBook*.
- ^{13}C nmr spectrum of phenol $\text{C}_6\text{H}_6\text{O}$ $\text{C}_6\text{H}_5\text{OH}$ analysis of chemical shifts ppm interpretation. *Doc Brown's Chemistry*.
- 4-(Methoxymethyl)phenol. *PubChem*, *National Institutes of Health*.
- NMR Spectroscopy :: ^{13}C NMR Chemical Shifts. *Organic Chemistry Data*.

- NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..
- 2-Ethoxy-4-methylphenol. NIST Chemistry WebBook.
- Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ¹³C nmr spectrum of phenol C₆H₆O C₆H₅OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C₁₃ ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.washington.edu [chem.washington.edu]
- 3. ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. 2-Methoxy-4-Methylphenol | C₈H₁₀O₂ | CID 7144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Creosol [webbook.nist.gov]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 2-Methoxy-4-methylphenol (Creosol)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176626#spectroscopic-data-of-3-methoxy-4-methylphenol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com